molecular formula C11H11N3S B1418506 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline CAS No. 1155909-91-3

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline

Cat. No.: B1418506
CAS No.: 1155909-91-3
M. Wt: 217.29 g/mol
InChI Key: GMQQDMCLEHUURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of pyrimidine-based drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The pyrimidine ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-Methyl-4-(pyrimidin-2-ylthio)aniline
  • 2-Methyl-4-(pyrimidin-2-ylsulfonyl)aniline
  • 2-Methyl-4-(pyrimidin-2-ylamino)aniline

Comparison: 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline is unique due to the presence of the pyrimidin-2-ylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-methyl-4-pyrimidin-2-ylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-8-7-9(3-4-10(8)12)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQQDMCLEHUURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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